(3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (CIQ) is a tetrahydroisoquinoline compound that acts as a positive allosteric modulator (PAM) of N-methyl-d-aspartate receptors (NMDARs) []. CIQ demonstrates selectivity for NMDARs containing the GluN2C and GluN2D subunits [, ].
CIQ functions as a positive allosteric modulator of NMDARs, specifically those containing GluN2C and GluN2D subunits [, , ]. This means it enhances the receptor's response to glutamate, the endogenous agonist, without directly activating the receptor itself []. Research suggests that CIQ does not bind to the amino-terminal domain of the NMDAR []. Instead, its binding site appears to be distinct from those of other modulators that target the agonist-binding domain dimer interface or the ion channel pore []. Studies utilizing chimeric kainate/NMDA receptors and mutagenesis experiments have identified critical determinants of CIQ modulation within the GluN2D subunit []. These determinants are located near the first transmembrane helix (M1), particularly within a putative pre-M1 cuff helix believed to be involved in channel gating []. This suggests that CIQ exerts its modulatory effects by influencing the gating properties of the NMDAR.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: